N-(4-amino-2-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(4-amino-2-methylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C9H12N2O . It is a solid substance and has a molecular weight of 164.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 164.21 .Scientific Research Applications
Molecular Structure and Conformation
- The molecular structure of related compounds, such as N-(2-Methylphenyl)acetamide, demonstrates a slight twist in the acetamide unit relative to the phenyl substituent, suggesting a unique spatial arrangement that could influence its interactions and applications in various fields (Gowda et al., 2007).
Supramolecular Assembly
- Halogenated derivatives of N-(4-amino-2-methylphenyl)-2-phenylacetamide, like N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, show interesting molecular conformations and supramolecular assemblies. These are linked into chains and rings by combinations of hydrogen bonds, which can be crucial in pharmaceutical and material science applications (Nayak et al., 2014).
Synthesis and Structure-Activity Relationships
- Research on analogs of this compound, such as N-(4-amino-2-butynyl)acetamide derivatives, has been conducted to evaluate their activity in various biological contexts. This includes assessing inhibitory activity on muscle contraction and potential therapeutic applications (Take et al., 1992).
Antimalarial Activity
- Derivatives of this compound have been studied for their antimalarial activity, demonstrating the compound's potential in therapeutic applications against resistant strains of malaria (Werbel et al., 1986).
Anticonvulsant Activity
- Studies on 4-aminophenylacetamides, closely related to this compound, have shown significant anticonvulsant activity. This opens possibilities for the compound's use in neurological or psychiatric treatments (Clark & Davenport, 1988).
Antimicrobial Activity
- Novel analogs of this compound, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have shown promising antimicrobial activities, indicating potential applications in battling bacterial and fungal infections (Jayadevappa et al., 2012).
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, have been studied as potent inhibitors of kidney-type glutaminase, suggesting potential therapeutic applications in oncology (Shukla et al., 2012).
Safety and Hazards
The safety information for N-(4-amino-2-methylphenyl)-2-phenylacetamide indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .
Relevant Papers The search results do not provide specific peer-reviewed papers related to this compound .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLDANBEAWSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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